1-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S/c1-25-16-8-9-17-14(11-16)6-4-10-19(17,22)13-21-26(23,24)12-15-5-2-3-7-18(15)20/h2-3,5,7-9,11,21-22H,4,6,10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOWJUJWHPVYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)CC3=CC=CC=C3Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)methanesulfonamide , with the CAS number 1904417-75-9, has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1904417-75-9 |
| Molecular Formula | C₁₉H₂₂ClNO₄S |
| Molecular Weight | 395.9 g/mol |
The compound is hypothesized to exert its biological effects primarily through inhibition of key enzymes involved in neurotransmission and inflammatory processes. Notably, it may act as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer’s. AChE inhibitors enhance cholinergic signaling by preventing the breakdown of acetylcholine, thereby improving cognitive function in affected individuals .
Pharmacological Effects
- Neuroprotective Effects :
- Anti-inflammatory Activity :
- Potential Anticancer Activity :
Study 1: Acetylcholinesterase Inhibition
A recent study investigated the inhibitory effects of related compounds on AChE activity. The findings indicated that certain analogs showed significant inhibition with IC50 values in the low micromolar range, suggesting that this compound could similarly inhibit AChE effectively .
Study 2: Anti-inflammatory Mechanisms
Research on anti-inflammatory agents revealed that compounds with methanesulfonamide groups can significantly suppress nitric oxide production in LPS-stimulated macrophages. This suggests a potential for therapeutic use in inflammatory conditions .
Study 3: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that compounds structurally related to this one exhibited selective cytotoxicity against various cancer cell lines. The results indicated a mechanism involving apoptosis induction and cell cycle arrest at the G0/G1 phase .
Q & A
Basic: What are the optimal synthetic routes and conditions for preparing this compound with high purity?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the tetrahydronaphthalene core. Key steps include:
- Hydroxylation and Methoxylation : Introduce hydroxy and methoxy groups at positions 1 and 6 of the tetrahydronaphthalene ring via catalytic hydrogenation or acid-catalyzed cyclization .
- Methanesulfonamide Coupling : React the chlorophenylmethanesulfonyl chloride with the tetrahydronaphthalenylmethylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
- Critical Parameters : Solvent choice (DMF or acetonitrile for polar intermediates), temperature control (0–60°C to prevent decomposition), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Yield Optimization : Pilot studies suggest yields of 45–65% after purification, with impurities (e.g., unreacted sulfonyl chloride) monitored via HPLC .
Basic: How is structural characterization performed to confirm the identity of the compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (chlorophenyl aromatic protons), δ 3.8 ppm (methoxy group), δ 4.1–4.3 ppm (hydroxy-bearing tetrahydronaphthalene CH), and δ 3.1 ppm (sulfonamide NH) .
- ¹³C NMR : Signals for sulfonamide sulfur (δ 42–45 ppm) and tetrahydronaphthalene carbons (δ 25–35 ppm) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₂₀H₂₁ClNO₄S: 430.0982) .
- X-ray Crystallography : Resolves stereochemistry at the hydroxy-bearing tetrahydronaphthalene carbon, critical for chiral purity .
Advanced: What strategies resolve contradictions in biological activity data across similar sulfonamide derivatives?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) arise from structural nuances. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl analogs) on enzyme inhibition .
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., dihydropteroate synthase for antimicrobial activity) to distinguish potency .
- Computational Docking : Model interactions between the sulfonamide group and enzyme active sites (e.g., using AutoDock Vina) to explain divergent binding affinities .
Example : A 2024 study found that methoxy positioning on the tetrahydronaphthalene ring modulates steric hindrance, altering antibacterial efficacy by 30% .
Advanced: How can chiral centers in the tetrahydronaphthalene moiety be resolved experimentally?
Methodological Answer:
The 1-hydroxy group introduces a chiral center, requiring enantioselective synthesis or resolution:
- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complex) during cyclization to achieve >90% enantiomeric excess (ee) .
- Chiral Chromatography : Separate racemic mixtures via HPLC with a Chiralpak AD-H column (hexane/isopropanol mobile phase) .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated data .
Basic: What analytical methods quantify stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 48 hours; monitor degradation via UPLC-MS .
- Oxidative Stress : Expose to 3% H₂O₂; sulfonamide group shows resistance, but tetrahydronaphthalene hydroxy group oxidizes to ketone (confirmed by IR at 1700 cm⁻¹) .
- Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating suitability for room-temperature storage .
Advanced: How do computational models predict solubility and bioavailability?
Methodological Answer:
- Molecular Dynamics Simulations : Calculate logP (predicted 2.8) and polar surface area (PSA ~90 Ų) to estimate intestinal absorption .
- COSMO-RS Theory : Predict solubility in biorelevant media (e.g., FaSSIF: 0.15 mg/mL), highlighting need for prodrug strategies .
- In Vitro Permeability : Caco-2 cell assays show moderate permeability (Papp = 8.2 × 10⁻⁶ cm/s), aligning with PSA predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
